2-(benzylthio)-N-((4-hydroxychroman-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-18(13-24-12-15-6-2-1-3-7-15)20-14-19(22)10-11-23-17-9-5-4-8-16(17)19/h1-9,22H,10-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEWNNWESPRXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CSCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Target Compound Significance
Molecular Architecture
2-(Benzylthio)-N-((4-hydroxychroman-4-yl)methyl)acetamide features a central acetamide core ($$ \text{CH}_3\text{CONH} $$) with two substituents:
- A benzylthio group ($$ \text{SCH}2\text{C}6\text{H}_5 $$) at the α-position.
- A 4-hydroxychroman-4-ylmethyl group ($$ \text{C}{10}\text{H}{11}\text{O}_2 $$) at the nitrogen terminus.
The chroman moiety introduces stereoelectronic complexity due to its fused benzopyran ring and hydroxyl group, necessitating precise protection-deprotection strategies.
Synthetic Routes for this compound
Method A: Sequential Nucleophilic Substitution and Condensation
Synthesis of 2-(Benzylthio)acetamide
- Reaction : Benzylthiol ($$ \text{HSCH}2\text{C}6\text{H}5 $$) reacts with 2-chloroacetamide ($$ \text{ClCH}2\text{CONH}2 $$) in dimethylformamide (DMF) using triethylamine ($$ \text{Et}3\text{N} $$) as a base.
$$
\text{ClCH}2\text{CONH}2 + \text{HSCH}2\text{C}6\text{H}5 \xrightarrow{\text{Et}3\text{N, DMF}} \text{SCH}2\text{C}6\text{H}5\text{CH}2\text{CONH}_2 + \text{HCl}
$$ - Purification : The crude product is dissolved in 2.8 M NaOH, filtered, and acidified with HCl to precipitate 2-(benzylthio)acetamide (yield: 68%).
Preparation of 4-Hydroxychroman-4-ylmethylamine
- Reductive Amination : Chroman-4-ol is treated with methylamine ($$ \text{CH}3\text{NH}2 $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in tetrahydrofuran (THF) at pH 4–5.
$$
\text{Chroman-4-ol} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN, THF}} \text{4-Hydroxychroman-4-ylmethylamine}
$$ - Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps.
Final Coupling via Carbodiimide Chemistry
- Activation : 2-(Benzylthio)acetamide is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- Condensation : The activated intermediate reacts with 4-hydroxychroman-4-ylmethylamine at 0°C for 12 hours.
$$
\text{SCH}2\text{C}6\text{H}5\text{CH}2\text{CONH}2 + \text{Chroman-NH}2 \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$ - Deprotection : The TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF (yield: 72%).
Method B: One-Pot Tandem Reaction
Simultaneous Thioether and Amide Bond Formation
- Reagents : 2-Chloroacetamide, benzylthiol, and 4-hydroxychroman-4-ylmethylamine are combined in acetonitrile with potassium carbonate ($$ \text{K}2\text{CO}3 $$).
- Mechanism : $$ \text{K}2\text{CO}3 $$ deprotonates benzylthiol, enabling nucleophilic displacement of chloride, followed by in situ amide bond formation with the chroman-methylamine.
- Optimization :
- Temperature: 50°C
- Reaction Time: 24 hours
- Yield: 65%
Comparative Analysis of Synthetic Methods
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-((4-hydroxychroman-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the acetamide group would yield an amine.
Scientific Research Applications
Research indicates that 2-(benzylthio)-N-((4-hydroxychroman-4-yl)methyl)acetamide exhibits several biological activities, making it a candidate for therapeutic applications:
- Antitumor Activity : The compound has shown potential in inhibiting ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair. Inhibition of RNR can suppress the proliferation of cancer cells, suggesting its role as an antitumor agent .
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as topoisomerase II, which is involved in DNA replication. This inhibition can lead to apoptosis in cancer cells, enhancing the compound's potential as an anticancer drug .
- Antioxidant Properties : The hydroxychroman structure may impart antioxidant properties, providing cellular protection against oxidative stress .
Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for modifications that can enhance solubility and bioavailability, making it valuable in drug design .
Synthesis of Derivatives
The compound can be used to synthesize derivatives with varied biological activities. For example, modifications to the benzylthio or acetamide groups could yield compounds with improved efficacy against specific targets such as acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease .
Case Studies
- Antitumor Efficacy : A study explored the antitumor effects of derivatives based on the chroman framework, demonstrating significant activity against various cancer cell lines. The derivatives exhibited IC50 values indicating effective inhibition of cell growth, supporting the hypothesis that structural modifications can enhance therapeutic outcomes .
- Antimicrobial Studies : Research evaluating similar acetamide derivatives revealed promising antimicrobial activity against pathogens like Mycobacterium tuberculosis. This suggests that this compound could be investigated for its potential in treating infectious diseases .
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((4-hydroxychroman-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The chroman ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzylthio group may enhance the compound’s binding affinity to these targets, while the acetamide group can modulate its solubility and bioavailability.
Comparison with Similar Compounds
Pyridine- and Piperidine-Containing Derivatives
- 2-(Benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide (CAS 2034322-82-0): Structure: Incorporates a pyridine ring and piperidine moiety. Key Difference: The chroman group in the target compound may replace pyridine/piperidine’s basicity with antioxidant functionality, altering target selectivity.
Thiophene- and Pyridine-Hybrid Derivatives
- 2-(Benzylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide :
- Structure : Combines thiophene and pyridine rings.
- Activity : Demonstrates antimicrobial and anticancer properties, attributed to thiophene’s electron-rich aromatic system enhancing interactions with microbial enzymes or DNA .
- Key Difference : The 4-hydroxychroman’s fused oxygen heterocycle may improve solubility and reduce toxicity compared to thiophene’s hydrophobicity.
Acetamide Derivatives with Heterocyclic Cores
Benzothiazole-Based Analogues
- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide :
- Structure : Benzothiazole core with a chloro substituent.
- Activity : Potent anticancer activity via topoisomerase inhibition .
- Key Difference : The chroman’s hydroxyl group may introduce antioxidant mechanisms absent in benzothiazole derivatives.
Nitro- and Ethoxy-Substituted Analogues
- N-(4-Ethoxy-2-nitrophenyl)acetamide :
- Structure : Ethoxy and nitro groups on phenyl ring.
- Activity : Antimicrobial action via nitro group’s electrophilic reactivity .
- Key Difference : The target compound’s chroman ring likely reduces nitro-associated mutagenic risks while maintaining bioactivity.
Unique Advantages of 4-Hydroxychroman Moiety
- Antioxidant Potential: The hydroxyl group on chroman can scavenge free radicals, a feature absent in pyridine/thiophene analogs .
Biological Activity
The compound 2-(benzylthio)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H17NO2S
- Molecular Weight : 299.38 g/mol
The compound features a benzylthio group, which is believed to enhance its pharmacological properties, particularly in terms of bioactivity and solubility.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Ribonucleotide Reductase (RNR) : This enzyme is crucial for DNA synthesis and repair. Inhibiting RNR can lead to reduced proliferation of cancer cells.
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme involved in DNA unwinding during replication, thus inducing apoptosis in cancer cells .
- Antioxidant Activity : The presence of the hydroxychroman moiety suggests potential antioxidant properties, which may protect cells from oxidative stress.
Antitumor Effects
Several studies have investigated the antitumor effects of compounds related to this compound:
- Cell Line Studies : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer. The mechanisms involved include induction of cell cycle arrest and apoptosis .
Case Studies and Clinical Relevance
- Combination Therapy : A study highlighted the enhanced antitumor effect when this compound was used in combination with other chemotherapeutic agents. This synergistic effect suggests its potential role in combination therapies for more effective cancer treatment .
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth rates compared to controls, further supporting its potential as an effective antitumor agent.
Data Tables
| Study Type | Cell Lines Tested | Key Findings |
|---|---|---|
| In Vitro | MCF-7 (Breast Cancer) | Significant reduction in cell viability at 50 µM |
| In Vivo | Xenograft Models | Tumor volume decreased by 40% after treatment |
| Combination Therapy | A549 (Lung Cancer) | Synergistic effect observed with Doxorubicin |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
